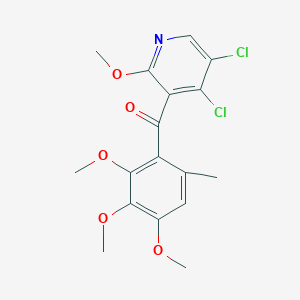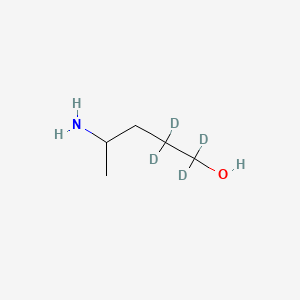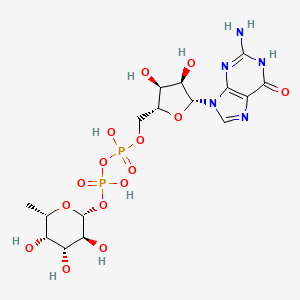
γ-Hydroxybutyric Acid Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
γ-Hydroxybutyric Acid Glucuronide is a metabolite of γ-Hydroxybutyric Acid, a compound known for its presence in the central nervous system and its use in both therapeutic and illicit contexts. This glucuronide conjugate is formed through the process of glucuronidation, a biochemical pathway that enhances the solubility of compounds, facilitating their excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of γ-Hydroxybutyric Acid Glucuronide typically involves the enzymatic conjugation of γ-Hydroxybutyric Acid with glucuronic acid. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase. The reaction conditions generally include an aqueous environment with a pH range of 6.5 to 7.5, and the presence of cofactors such as UDP-glucuronic acid .
Industrial Production Methods: Industrial production of this compound is not widely documented, likely due to its primary formation as a metabolic byproduct rather than a target compound for large-scale synthesis. the principles of enzymatic glucuronidation can be applied in bioreactors for controlled production .
Chemical Reactions Analysis
Types of Reactions: γ-Hydroxybutyric Acid Glucuronide primarily undergoes hydrolysis, where it is converted back to γ-Hydroxybutyric Acid and glucuronic acid. This reaction is facilitated by the enzyme β-glucuronidase .
Common Reagents and Conditions:
Hydrolysis: Enzyme β-glucuronidase, aqueous buffer solutions, pH 5.0 to 7.0.
Oxidation and Reduction: These reactions are less common for the glucuronide form but may occur under specific conditions involving strong oxidizing or reducing agents.
Major Products:
Hydrolysis: γ-Hydroxybutyric Acid and glucuronic acid.
Scientific Research Applications
γ-Hydroxybutyric Acid Glucuronide has several applications in scientific research:
Forensic Toxicology: Used as a biomarker for γ-Hydroxybutyric Acid ingestion, extending the detection window in biological samples.
Pharmacokinetics: Studied to understand the metabolism and excretion pathways of γ-Hydroxybutyric Acid.
Clinical Research: Investigated for its potential role in therapeutic monitoring and drug development.
Mechanism of Action
The primary mechanism of action for γ-Hydroxybutyric Acid Glucuronide involves its formation and subsequent hydrolysis. The glucuronidation process increases the solubility of γ-Hydroxybutyric Acid, facilitating its excretion. Upon hydrolysis, the released γ-Hydroxybutyric Acid can exert its effects by binding to γ-aminobutyric acid B receptors and γ-Hydroxybutyric Acid receptors in the brain, influencing neurotransmission and producing sedative effects .
Comparison with Similar Compounds
γ-Hydroxybutyric Acid: The parent compound, known for its central nervous system effects.
γ-Butyrolactone: A precursor that is metabolized to γ-Hydroxybutyric Acid in the body.
1,4-Butanediol: Another precursor that is converted to γ-Hydroxybutyric Acid.
Uniqueness: γ-Hydroxybutyric Acid Glucuronide is unique in its role as a metabolic conjugate, providing a longer detection window for γ-Hydroxybutyric Acid exposure and offering insights into the metabolic pathways of γ-Hydroxybutyric Acid .
Properties
CAS No. |
1439527-93-1 |
|---|---|
Molecular Formula |
C10H16O9 |
Molecular Weight |
280.23 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-(3-carboxypropoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C10H16O9/c11-4(12)2-1-3-18-10-7(15)5(13)6(14)8(19-10)9(16)17/h5-8,10,13-15H,1-3H2,(H,11,12)(H,16,17)/t5-,6-,7+,8-,10+/m0/s1 |
InChI Key |
XHBNGIHZUGLAMW-XWIWCORWSA-N |
Isomeric SMILES |
C(CC(=O)O)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |
Canonical SMILES |
C(CC(=O)O)COC1C(C(C(C(O1)C(=O)O)O)O)O |
Synonyms |
β-D-Glucopyranosiduronic Acid 3-Carboxypropyl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1144814.png)
